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A detailed analysis of ertugliflozin's safety profile in comparison to the first-generation sodium-

glucose cotransporter 2 inhibitors (SGLT2is)—canagliflozin, dapagliflozin, and empagliflozin—

reveals a generally consistent class effect on adverse events, with some nuances. This guide

provides a comprehensive overview for researchers, scientists, and drug development

professionals, summarizing key quantitative data from cardiovascular outcomes trials, detailing

experimental protocols, and visualizing relevant biological pathways.

Ertugliflozin, a later entrant to the SGLT2 inhibitor class, has been rigorously evaluated in the

VERTIS CV trial. Its safety and tolerability are benchmarked against the extensive data

available for the first-generation agents from their respective landmark cardiovascular

outcomes trials: CANVAS for canagliflozin, DECLARE-TIMI 58 for dapagliflozin, and EMPA-

REG OUTCOME for empagliflozin. This comparison focuses on key adverse events of interest

that have been associated with this class of medications.

Comparative Safety Data
The following tables summarize the incidence of key adverse events observed in the major

cardiovascular outcomes trials for ertugliflozin and the first-generation SGLT2 inhibitors. It is

important to note that direct comparisons across trials should be made with caution due to

differences in study populations, designs, and durations.
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Table 1: Comparison of Major Adverse Cardiovascular
Events (MACE) and Heart Failure Hospitalization

Outcome
Ertugliflozin
(VERTIS CV)

Canagliflozin
(CANVAS
Program)

Dapagliflozin
(DECLARE-
TIMI 58)

Empagliflozin
(EMPA-REG
OUTCOME)

Primary MACE

Non-inferior to

placebo (HR

0.97)[1]

Superior to

placebo (HR

0.86)[2]

Non-inferior to

placebo (HR

0.93)[3][4]

Superior to

placebo (HR

0.86)[5]

Hospitalization

for Heart Failure

Reduced vs.

placebo (HR

0.70)[6]

Reduced vs.

placebo (HR

0.67)[7]

Reduced vs.

placebo (HR

0.73)[3]

Reduced vs.

placebo (HR

0.65)[5]

MACE is a composite of cardiovascular death, non-fatal myocardial infarction, and non-fatal

stroke. HR = Hazard Ratio

Table 2: Comparison of Key Adverse Events of Interest
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Adverse Event
Ertugliflozin
(VERTIS CV)

Canagliflozin
(CANVAS
Program)

Dapagliflozin
(DECLARE-
TIMI 58)

Empagliflozin
(EMPA-REG
OUTCOME)

Genital Mycotic

Infections

Increased risk

vs. placebo[8]

Increased risk

vs. placebo[9]

Increased risk

vs. placebo[10]

Increased risk

vs. placebo[11]

Urinary Tract

Infections

Higher incidence

vs. placebo

(12.1% vs

10.2%)

No significant

difference vs.

placebo[9]

No significant

difference vs.

placebo[10]

No significant

difference vs.

placebo[11]

Diabetic

Ketoacidosis

0.3% (pooled)

vs. 0.1%

(placebo)[12]

Rare, but more

common than

placebo

Rare, but more

common than

placebo[3][10]

Rare, but

reported

Lower-Limb

Amputation

2.0% (5mg),

2.1% (15mg) vs.

1.6% (placebo)

Increased risk

vs. placebo (HR

1.97)[7][9]

No increased risk No increased risk

Bone Fractures No increased risk

Increased risk

vs. placebo (HR

1.26)[9]

No increased risk No increased risk

Volume

Depletion

Events reported,

consistent with

class

Higher incidence

vs. placebo[9]

No difference in

events vs.

placebo[13]

Events reported,

consistent with

class

Experimental Protocols of Key Cardiovascular
Outcome Trials
The safety data presented above are derived from large-scale, randomized, double-blind,

placebo-controlled cardiovascular outcomes trials. The general methodologies are outlined

below.

VERTIS CV (Ertugliflozin)
Objective: To assess the cardiovascular safety of ertugliflozin in patients with type 2

diabetes and established atherosclerotic cardiovascular disease.[14][15]
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Population: 8,246 patients with type 2 diabetes and a history of coronary, cerebrovascular, or

peripheral artery disease.[14][15]

Intervention: Patients were randomized to receive ertugliflozin (5 mg or 15 mg) or placebo

once daily, in addition to standard of care.[14][15]

Primary Endpoint: Time to the first occurrence of a major adverse cardiovascular event

(MACE), defined as a composite of cardiovascular death, nonfatal myocardial infarction, or

nonfatal stroke.[14]

CANVAS Program (Canagliflozin)
Objective: To evaluate the cardiovascular safety and efficacy of canagliflozin in patients with

type 2 diabetes at high cardiovascular risk.[2]

Population: 10,142 patients with type 2 diabetes with either a history of symptomatic

atherosclerotic cardiovascular disease or at least two risk factors for cardiovascular disease.

[7]

Intervention: Patients were randomized to receive canagliflozin (100 mg or 300 mg) or

placebo once daily.

Primary Endpoint: A composite of death from cardiovascular causes, nonfatal myocardial

infarction, or nonfatal stroke.

DECLARE-TIMI 58 (Dapagliflozin)
Objective: To evaluate the effect of dapagliflozin on cardiovascular outcomes in a broad

population of patients with type 2 diabetes.[13]

Population: 17,160 patients with type 2 diabetes, including those with established

atherosclerotic cardiovascular disease and those with multiple risk factors for cardiovascular

disease.[3][4]

Intervention: Patients were randomized to receive dapagliflozin 10 mg or placebo once daily.

[3][4]
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Primary Endpoints: Two co-primary efficacy endpoints were the composite of cardiovascular

death, myocardial infarction, or ischemic stroke, and the composite of cardiovascular death

or hospitalization for heart failure.[13]

EMPA-REG OUTCOME (Empagliflozin)
Objective: To assess the effect of empagliflozin on cardiovascular morbidity and mortality in

patients with type 2 diabetes and high cardiovascular risk.[10]

Population: 7,020 patients with type 2 diabetes and established cardiovascular disease.[5]

Intervention: Patients were randomized to receive empagliflozin (10 mg or 25 mg) or placebo

once daily, in addition to standard of care.[10]

Primary Endpoint: A composite of death from cardiovascular causes, nonfatal myocardial

infarction, or nonfatal stroke.[5][11]

Signaling Pathways and Potential Off-Target Effects
The primary mechanism of action for all SGLT2 inhibitors is the inhibition of the sodium-glucose

cotransporter 2 in the proximal renal tubules, leading to increased urinary glucose excretion.

However, the observed cardiovascular benefits may also involve off-target effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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